molecular formula C9H10N4O B1344687 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine CAS No. 936940-60-2

1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No. B1344687
CAS RN: 936940-60-2
M. Wt: 190.2 g/mol
InChI Key: HYOVNPOQTSTAQV-UHFFFAOYSA-N
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Description

“1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine” is a chemical compound with the empirical formula C11H11F3N4O3 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of “1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine” is 304.23 . The SMILES string representation of the molecule is NC(C)C1=NC(C2=CC=CC=N2)=NO1.OC(C(F)(F)F)=O .


Physical And Chemical Properties Analysis

“1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine” is a solid substance . Its molecular weight is 304.23 .

Scientific Research Applications

Antitumor Activity

1,2,4-oxadiazole and trifluoromethylpyridine derivatives, related to 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine, have been investigated for their potential in antitumor applications. A study found compound 17, a derivative, exhibited significant in vitro anticancer activity with a mean IC50 value of 5.66 μM in a panel of 12 cell lines, demonstrating its potential as an antitumor agent (Maftei et al., 2016).

Antimicrobial Activity

Compounds with structural similarities to 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine have been synthesized and evaluated for their antimicrobial activities. For instance, a compound with a minimum inhibitory concentration (MIC) ranging from 30.2 - 43.2 μg cm-3 showed significant antimicrobial properties (Salimon et al., 2011).

DNA Binding and Cytotoxicity

Cu(II) complexes of ligands structurally related to 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine have shown promising DNA binding properties and cytotoxicity against cancer cell lines. These complexes exhibit low toxicity for different cancer cell lines with IC50 values between 37 and 156 μM (Kumar et al., 2012).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral . It is non-combustible and is considered a toxic hazardous material or a material causing chronic effects .

Future Directions

The 1,2,4-oxadiazole ring, which is part of the structure of “1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine”, is a well-known pharmacophore. It is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, “1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine” and its derivatives could potentially be used in the development of new pharmaceuticals .

properties

IUPAC Name

1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-6(10)9-12-8(13-14-9)7-4-2-3-5-11-7/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOVNPOQTSTAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine

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